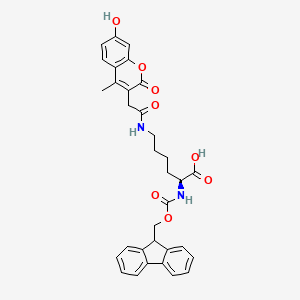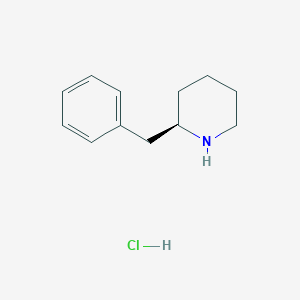![molecular formula C7H8N4 B2408915 7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine CAS No. 2172466-50-9](/img/structure/B2408915.png)
7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine is a chemical compound with the CAS Number: 2172466-50-9 . It has a molecular weight of 148.17 .
Synthesis Analysis
The synthesis of this compound involves several steps. An intermediate (E)-N-hydroxy-N’-(4-methyl-5-nitropyridin-2-yl)formimidamide was prepared from commercially available 4-methyl-5-nitropyridine-2-amine by a “one-pot” method. The this compound was then prepared in two steps with an improved yield of 55.5% .Molecular Structure Analysis
The molecular structure of this compound is characterized by a triazolo[1,5-a]pyridine moiety with a methyl group at the 7-position .Chemical Reactions Analysis
The synthesis of this compound involves several chemical reactions. The Buchwald–Hartwig cross-coupling reaction was replaced by a nucleophilic aromatic substitution reaction (SNAr), thus avoiding the expensive Pd catalyst and simplifying the work-up process .Physical And Chemical Properties Analysis
This compound is a solid substance . It should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .Scientific Research Applications
Molecular and Crystal Structure Analysis
The compound 7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine has been studied for its molecular and crystal structure. When crystallized from ethanol, the compound forms crystals with monoclinic symmetry. The triazine ring in the molecule adopts a flattened boat conformation, and the molecules are arranged in chains generated by intermolecular hydrogen bonds. The crystal packing is stabilized by C-H···π interactions between the methyl group hydrogen and the pyridine ring of the pair molecule (Dolzhenko et al., 2011).
Herbicidal Activity
This compound, particularly its derivatives, has been found to possess excellent herbicidal activity on a broad spectrum of vegetation at low application rates. It's prepared by the condensation of a 2-chlorosulfonyl[1,2,4]triazolo[1,5-a]pyridine compound with an aryl amine (Moran, 2003).
Antiproliferative Activity
The compound and its analogs have been synthesized and evaluated for antiproliferative activity against various cancer cell lines. The structures of these compounds were confirmed by NMR spectral data, and their antiproliferative activity was evaluated, showing potential as a treatment against breast, colon, and lung cancers (Dolzhenko et al., 2008).
Use in Synthesis of Antiviral Drugs
This compound is an intermediate product in the synthesis of the antiviral drug Triazid®, showcasing its importance in pharmaceutical manufacturing (Baklykov et al., 2019).
Antimicrobial and Antifungal Activities
The derivatives of this compound have been synthesized and showed significant biological activity against various bacterial and fungal strains, indicating their potential use in developing new antimicrobial and antifungal agents (Suresh, Lavanya, & Rao, 2016).
Metal Complexes Formation
This compound forms metal complexes with Cu(II), Ni(II), and Zn(II) ions, indicating its potential use in coordination chemistry and material sciences (Caballero et al., 2011).
Mechanism of Action
- The primary target of 7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine is DNA-dependent protein kinase (DNA-PK) . DNA-PK plays a crucial role in the DNA damage response by recognizing and repairing double-strand DNA breaks (DSBs) through non-homologous end joining .
- Downstream effects involve impaired cell survival, increased sensitivity to DNA-damaging agents (such as doxorubicin or irradiation), and potential synergy with PARP inhibitors (like olaparib) .
- Impact on Bioavailability :
- Cellular effects include reduced tumor growth and increased sensitivity to DNA-damaging treatments .
Target of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Safety and Hazards
Future Directions
properties
IUPAC Name |
7-methyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4/c1-5-2-7-9-4-10-11(7)3-6(5)8/h2-4H,8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGKDOJNYCDGKOZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC=NN2C=C1N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 4-(2-((4-isopropyl-1-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamido)benzoate](/img/structure/B2408833.png)


![2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2408838.png)



![2-[(2-Chlorophenyl)methylsulfanyl]-4-methylpyrimidine](/img/structure/B2408845.png)
![9-benzyl-1-methyl-3-[(4-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2408848.png)

![4-methoxy-3-methyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2408851.png)
![2-[[1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2408853.png)

![2,6-dichloro-N-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylphenyl]pyridine-3-carboxamide](/img/structure/B2408855.png)